(Z)-2,3-dimethylpent-2-enedioic acid

Description

Significance of Unsaturated Dicarboxylic Acids in Contemporary Organic Chemistry

Unsaturated dicarboxylic acids are organic compounds containing two carboxylic acid functional groups and at least one carbon-carbon double bond. longdom.orgbritannica.comwikipedia.org This combination of functional groups imparts a rich and versatile reactivity, making them crucial building blocks in organic synthesis. longdom.org They serve as precursors in the synthesis of a wide array of other molecules, including polyesters, polyamides, and other polymers. longdom.orgbritannica.com For instance, maleic acid, an unsaturated dicarboxylic acid, is a key component in the production of polyesters. britannica.com Furthermore, these compounds can participate in various chemical reactions such as Diels-Alder reactions to form cyclic compounds, and oxidative cleavage to yield aldehydes or ketones. longdom.org The presence of both a double bond and carboxylic acid groups allows for a wide range of chemical transformations, making them valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Historical Trajectory and Evolution of Research on (Z)-2,3-Dimethylpent-2-enedioic Acid

A comprehensive review of scientific literature reveals a notable lack of specific research focused exclusively on this compound. While the broader class of unsaturated dicarboxylic acids has been the subject of extensive study for over a century, this particular substituted pentenedioic acid derivative appears to have remained outside the mainstream of academic and industrial investigation. Research in this area has historically concentrated on simpler, unsubstituted or symmetrically substituted analogs due to their more straightforward synthesis and polymerization behavior. The study of more complex, substituted systems like this compound represents a more recent and nuanced area of organic chemistry, driven by the pursuit of novel molecular architectures and functionalities.

Fundamental Aspects of this compound’s Structural Features and IUPAC Nomenclatural Context

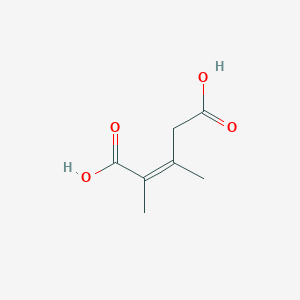

The structure of this compound is defined by a five-carbon chain. A double bond exists between the second and third carbon atoms. Two carboxylic acid groups are attached to the second and third carbons, and two methyl groups are also attached to the second and third carbons respectively. The "(Z)" designation in its IUPAC name is crucial, as it specifies the stereochemistry around the double bond. According to IUPAC nomenclature rules, the "(Z)" prefix (from the German zusammen, meaning "together") indicates that the highest priority substituents on each carbon of the double bond are on the same side of the double bond. In this case, the carboxylic acid group on C2 and the carboxylic acid group on C3 are on the same side of the double bond.

Table 1: IUPAC Nomenclature Breakdown for this compound

| Component | Description |

| pent | Indicates a five-carbon parent chain. |

| -2-ene | Specifies a carbon-carbon double bond at the second carbon position. |

| -dioic acid | Denotes the presence of two carboxylic acid functional groups. |

| 2,3-dimethyl- | Indicates two methyl group substituents at the second and third carbon positions. |

| (Z)- | Specifies the stereochemistry at the double bond, with high-priority groups on the same side. |

Stereoisomeric Considerations: Differentiating (Z)- and (E)-Enedioic Systems in Research

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. In the context of this compound, the key stereoisomeric distinction arises from the geometry of the carbon-carbon double bond, leading to the existence of (Z) and (E) isomers.

The (E)-isomer, (E)-2,3-dimethylpent-2-enedioic acid, would have the higher priority groups on opposite sides of the double bond (from the German entgegen, meaning "opposite"). This seemingly subtle difference in spatial arrangement can lead to significant variations in the physical and chemical properties of the isomers. For instance, (Z) and (E) isomers often exhibit different melting points, boiling points, solubilities, and spectroscopic characteristics. Furthermore, their reactivity can differ substantially due to steric hindrance and the different spatial positioning of the carboxylic acid groups. For example, the (Z)-isomer may be more amenable to reactions that involve the two carboxylic acid groups interacting, such as intramolecular anhydride (B1165640) formation, whereas this would be impossible for the (E)-isomer without breaking the double bond.

Table 2: Comparison of (Z) and (E) Isomers of 2,3-Dimethylpent-2-enedioic Acid

| Property | This compound | (E)-2,3-Dimethylpent-2-enedioic Acid |

| Stereochemistry | High-priority groups on the same side of the double bond. | High-priority groups on opposite sides of the double bond. |

| Spatial Arrangement | Carboxylic acid groups are cis to each other. | Carboxylic acid groups are trans to each other. |

| Potential for Intramolecular Reactions | Higher potential for reactions involving both carboxyl groups simultaneously. | Lower to no potential for intramolecular reactions between carboxyl groups. |

| Expected Polarity | Generally higher due to the vector addition of bond dipoles. | Generally lower due to the cancellation of bond dipoles. |

Structure

3D Structure

Properties

CAS No. |

52101-60-7 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

(Z)-2,3-dimethylpent-2-enedioic acid |

InChI |

InChI=1S/C7H10O4/c1-4(3-6(8)9)5(2)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)/b5-4- |

InChI Key |

NAKQGXVVYBJTAK-PLNGDYQASA-N |

Isomeric SMILES |

C/C(=C(\C)/C(=O)O)/CC(=O)O |

Canonical SMILES |

CC(=C(C)C(=O)O)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z 2,3 Dimethylpent 2 Enedioic Acid

Established Organic Reaction Pathways in the Synthesis of (Z)-2,3-Dimethylpent-2-enedioic Acid

Classical organic reactions remain a cornerstone for the construction of complex molecular architectures. For the synthesis of this compound, several established pathways can be envisaged, with aldol-type condensations being a prominent strategy.

Investigation of Aldol (B89426) Condensation Strategies

The aldol condensation is a powerful carbon-carbon bond-forming reaction that can lead to α,β-unsaturated carbonyl compounds. testbook.com While a direct aldol condensation to form this compound is not explicitly detailed in the literature, a plausible approach can be extrapolated from known transformations. One such strategy could involve a modified Stobbe condensation.

The Stobbe condensation is a specific type of condensation between a dialkyl succinate (B1194679) and a ketone or aldehyde, which, in the presence of a strong base, yields an alkylidenesuccinic acid or its corresponding half-ester. wikipedia.orgdrugfuture.comorganicreactions.orgunacademy.com A hypothetical pathway for the synthesis of this compound could involve the condensation of 2,3-butanedione (B143835) with a suitable succinic acid derivative. The mechanism of the Stobbe condensation is believed to proceed through a γ-lactone intermediate, which then undergoes base-induced elimination to form the α,β-unsaturated dicarboxylic acid derivative. wikipedia.org The stereochemical outcome of the elimination step would be crucial in determining the Z/E ratio of the final product.

Table 1: Hypothetical Stobbe Condensation for this compound

| Reactant 1 | Reactant 2 | Base | Key Intermediate | Product |

| 2,3-Butanedione | Diethyl succinate | Potassium tert-butoxide | γ-lactone | Diethyl (Z)-2,3-dimethylpent-2-enedioate |

Subsequent hydrolysis of the resulting diethyl ester would yield the target dicarboxylic acid. The choice of base and reaction conditions would be critical in controlling the stereoselectivity of the double bond formation.

Exploration of Other Classical Organic Synthetic Routes

Beyond aldol-type reactions, other classical methods can be considered for the synthesis of this compound. The Wittig reaction and its variants are powerful tools for the stereoselective synthesis of alkenes. rsc.org A strategy could be devised involving the reaction of a phosphorus ylide derived from an α-phosphonoacetate with a suitable α-keto ester. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions, with unstabilized ylides generally favoring the Z-alkene.

Another potential route could involve the partial reduction of a substituted alkyne-dicarboxylic acid. The stereoselective reduction of alkynes to Z-alkenes is a well-established transformation, often achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). This would, however, necessitate the prior synthesis of the corresponding 2,3-dimethylpent-2-ynedioic acid.

Development of Efficient Catalytic Processes for this compound Production

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While specific catalytic processes for the direct production of this compound are not widely reported, several catalytic strategies for the stereoselective synthesis of Z-alkenes could be adapted.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of stereodefined tetrasubstituted alkenes. rsc.orgnih.gov A potential approach could involve the nickel-catalyzed reductive cross-coupling of a 1,2-dihaloalkene with two different organometallic reagents. Alternatively, a nickel-catalyzed carboxylative coupling of a suitable precursor could be explored. The development of such a process would require careful selection of the nickel catalyst, ligands, and reaction conditions to achieve high Z-selectivity.

Another avenue for catalytic synthesis involves olefin metathesis. While typically favoring the thermodynamically more stable E-isomer, recent advancements in catalyst design have enabled highly Z-selective cross-metathesis reactions. nih.gov A retrosynthetic approach could involve the cross-metathesis of two appropriately substituted alkenes to form the desired tetrasubstituted double bond.

Multistep Synthesis of Structurally Related Dimethylpent-2-enedioic Acid Derivatives and Esters

The synthesis of derivatives and esters of this compound is crucial for its application in further synthetic transformations. The esterification of sterically hindered carboxylic acids, particularly those in a Z-configuration, can be challenging under traditional acid-catalyzed conditions. nih.gov

A more effective method for the synthesis of esters of hindered Z-unsaturated acids involves the in-situ formation of the carboxylate salt followed by alkylation. nih.govnih.gov For example, treatment of the dicarboxylic acid with a base such as potassium hydroxide (B78521) in a solvent like dimethyl sulfoxide (B87167) (DMSO), followed by the addition of an alkyl halide, can lead to the formation of the corresponding diester in good yields. This method avoids the harsh acidic conditions that can sometimes lead to isomerization of the double bond.

Table 2: Synthesis of Diethyl (Z)-2,3-dimethylpent-2-enedioate

| Starting Material | Reagents | Solvent | Product | Yield (%) |

| This compound | 1. KOH2. Ethyl iodide | DMSO | Diethyl (Z)-2,3-dimethylpent-2-enedioate | >85 |

| This compound | 1. KOH2. Methyl iodide | DMSO | Dimethyl (Z)-2,3-dimethylpent-2-enedioate | >85 |

The synthesis of other derivatives, such as the corresponding anhydride (B1165640), could potentially be achieved by treating the dicarboxylic acid with a dehydrating agent like acetic anhydride. The anhydride would be a valuable intermediate for the introduction of the diacid moiety into other molecules.

Reaction Mechanisms and Reactivity of Z 2,3 Dimethylpent 2 Enedioic Acid

Overview of General Chemical Transformations Involving (Z)-2,3-Dimethylpent-2-enedioic Acid

This compound is expected to undergo a variety of chemical transformations characteristic of its constituent functional groups. The carbon-carbon double bond is a site of electron density, making it susceptible to electrophilic attack. Reactions such as hydrogenation, halogenation, and hydrohalogenation are anticipated, although the tetrasubstituted nature of the alkene may introduce significant steric hindrance, potentially requiring more forcing reaction conditions compared to less substituted alkenes.

The two carboxylic acid groups are electron-withdrawing and can influence the reactivity of the double bond. Conversely, the double bond can affect the acidity and reactivity of the carboxyl groups. These groups can undergo typical reactions such as esterification, amidation, reduction to alcohols, and conversion to acyl halides. The proximity of the two carboxyl groups may also allow for intramolecular reactions, such as the formation of a cyclic anhydride (B1165640) under dehydrating conditions.

Furthermore, the molecule as a whole can participate in reactions that involve both the double bond and the carboxylic acid groups. For instance, certain oxidative cleavage reactions can target the double bond, leading to the formation of smaller carbonyl-containing compounds. google.comgoogle.com The stereochemistry of the (Z)-double bond will also play a crucial role in the stereochemical outcome of addition reactions.

A summary of expected general chemical transformations is presented in the table below.

| Reaction Type | Reagents and Conditions | Expected Products | Notes |

| Double Bond Reactions | |||

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 2,3-Dimethylpentanedioic acid | Reduction of the double bond. |

| Halogenation | Br₂, CCl₄ | (2R,3S)- and (2S,3R)-2,3-dibromo-2,3-dimethylpentanedioic acid | Anti-addition of bromine. |

| Hydrohalogenation | HBr or HCl | 3-Bromo-2,3-dimethylpentanedioic acid | Follows Markovnikov's rule, but steric hindrance might influence regioselectivity. |

| Ozonolysis (Reductive) | 1. O₃, CH₂Cl₂, -78 °C; 2. Zn/H₂O or (CH₃)₂S | 2-Oxobutanoic acid and 2-oxopropanoic acid | Cleavage of the double bond to form ketones. |

| Ozonolysis (Oxidative) | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂ | Acetic acid and propanoic acid | Further oxidation of the initial cleavage products. |

| Carboxyl Group Reactions | |||

| Fischer Esterification | R'OH, H⁺ catalyst | Dimethyl (Z)-2,3-dimethylpent-2-enedioate (if R'=CH₃) | Esterification of both carboxyl groups. |

| Amidation | R'NH₂, coupling agent (e.g., DCC) | (Z)-2,3-Dimethyl-N,N'-di(alkyl/aryl)pent-2-enediamide | Formation of amides. |

| Reduction | LiAlH₄ then H₃O⁺ | (Z)-2,3-Dimethylpent-2-ene-1,5-diol | Reduction of both carboxyl groups to primary alcohols. |

| Anhydride Formation | Acetic anhydride, heat | (Z)-2,3-Dimethylpent-2-enedioic anhydride | Intramolecular dehydration. |

Double Bond Reactivity: Analysis of Olefin Cleavage Reactions

The cleavage of the carbon-carbon double bond in this compound can be achieved through various oxidative methods, with ozonolysis being a primary example.

Mechanistic Studies of Ozonolysis in Analogous Alkenes

Ozonolysis is a powerful method for cleaving carbon-carbon double and triple bonds. wikipedia.org The reaction of an alkene with ozone (O₃) proceeds through a mechanism proposed by Criegee. wikipedia.org

The generally accepted mechanism involves the following steps:

1,3-Dipolar Cycloaddition: Ozone adds across the double bond of the alkene in a concerted 1,3-dipolar cycloaddition to form an unstable primary ozonide (molozonide). libretexts.orgiitk.ac.in

Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges and cleaves to form a carbonyl compound (a ketone in the case of a tetrasubstituted alkene) and a carbonyl oxide (also known as the Criegee intermediate). wikipedia.org

1,3-Dipolar Cycloaddition: The carbonyl compound and the carbonyl oxide then recombine in another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). libretexts.org

The ozonide can then be worked up under either reductive or oxidative conditions.

Reductive Work-up: Treatment of the ozonide with a mild reducing agent such as zinc dust and water or dimethyl sulfide (B99878) (DMS) cleaves the ozonide to yield carbonyl compounds. masterorganicchemistry.comchemistrysteps.com For this compound, this would result in the formation of two different keto-acids.

Oxidative Work-up: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) will also cleave the ozonide, and any initially formed aldehydes would be oxidized to carboxylic acids. masterorganicchemistry.com Since the ozonolysis of a tetrasubstituted alkene yields ketones, an oxidative workup would not further oxidize these products.

Investigation of Other Oxidative and Reductive Cleavage Processes

Besides ozonolysis, other methods can be employed for the oxidative cleavage of the double bond in unsaturated carboxylic acids. rsc.org One such method involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under hot, acidic, or basic conditions. This typically leads to the formation of carboxylic acids or ketones. For this compound, this would likely yield the same keto-acids as ozonolysis followed by an oxidative workup.

Laccase-catalyzed oxidative cleavage has also been explored for the production of dicarboxylic acids from unsaturated fatty acids, suggesting the potential for enzymatic methods in cleaving the double bond under milder conditions. nih.gov

Reductive cleavage of the double bond is less common. Typically, reduction of the double bond in α,β-unsaturated carboxylic acids occurs via catalytic hydrogenation, which would lead to the corresponding saturated dicarboxylic acid, 2,3-dimethylpentanedioic acid, rather than cleavage of the bond.

Carboxyl Group Reactivity: Advanced Studies in Esterification and Amidation

The two carboxylic acid groups in this compound are attached to the sp²-hybridized carbons of the double bond. The presence of the methyl groups at the C2 and C3 positions creates a sterically hindered environment around the carboxyl groups. This steric hindrance can significantly impact the rates of reactions such as esterification and amidation.

Esterification: Standard Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, may be slow for sterically hindered acids. rug.nl More advanced methods are often required to achieve good yields.

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org It is a mild and effective method for the esterification of sterically demanding substrates. organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the alcohol. organic-chemistry.org

Yamaguchi Esterification: This procedure is particularly useful for the synthesis of macrocyclic lactones but is also effective for the esterification of highly hindered carboxylic acids. It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is then reacted with the alcohol in the presence of DMAP.

Amidation: The synthesis of amides from sterically hindered carboxylic acids and amines can also be challenging. sci-hub.sechimia.ch Direct condensation of the carboxylic acid and amine often requires high temperatures and may result in low yields.

Coupling Reagents: Similar to esterification, various coupling reagents can be used to activate the carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are commonly used in peptide synthesis and can be effective for forming amides from hindered acids. researchgate.net

Boron-based Reagents: Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for the direct amidation of a wide range of carboxylic acids and amines, including those with steric hindrance, with low levels of racemization for chiral substrates. acs.org

The reactivity of the two carboxyl groups might differ slightly due to the asymmetry of the rest of the molecule (an ethyl group on one side and a methyl group on the other), potentially allowing for selective mono-functionalization under carefully controlled conditions.

Stereoselective and Stereospecific Transformations of the (Z)-Configuration

The (Z)-configuration of the double bond in this compound is a key stereochemical feature that will influence the outcome of addition reactions. Many reactions of alkenes are stereospecific, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product.

Catalytic Hydrogenation: The addition of hydrogen across the double bond with a heterogeneous catalyst like palladium on carbon (Pd/C) typically occurs with syn-stereochemistry. This means that both hydrogen atoms add to the same face of the double bond. For this compound, this would lead to the formation of a specific pair of enantiomers of 2,3-dimethylpentanedioic acid.

Halogenation: The addition of halogens like bromine (Br₂) to alkenes generally proceeds through a cyclic halonium ion intermediate, resulting in anti-addition. The two halogen atoms add to opposite faces of the double bond. This would result in the formation of a different pair of enantiomers of the 2,3-dihalo-2,3-dimethylpentanedioic acid.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide. The reaction is typically a syn-addition, where the oxygen atom is delivered to one face of the double bond. This would yield the corresponding epoxide with a specific relative stereochemistry.

Hydroboration-Oxidation: This two-step process results in the syn-addition of a hydroxyl group and a hydrogen atom across the double bond. The regioselectivity on a tetrasubstituted alkene would be influenced by both steric and electronic factors, likely favoring the addition of the boron to the less hindered carbon atom.

The synthesis of Z-alkenes can be challenging due to their lower thermodynamic stability compared to their E-isomers. researchgate.net Therefore, reactions that could potentially isomerize the double bond, such as those involving acid or heat, might lead to a mixture of (Z) and (E) isomers. Conversely, stereoselective methods are actively being developed to synthesize Z-alkenes. acs.orgacs.orgrsc.org Photocatalytic methods, for example, have been shown to facilitate the E/Z isomerization of alkenes and could potentially be used to manipulate the stereochemistry of α,β-unsaturated carboxylic acids. acs.orgresearchgate.net

Stereochemical and Conformational Analysis of Z 2,3 Dimethylpent 2 Enedioic Acid and Analogues

Elucidation of (Z)-Configuration Using Advanced Analytical Techniques

The definitive assignment of the (Z)-configuration in 2,3-disubstituted pent-2-enedioic acids and their analogues relies on a combination of advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being of primary importance.

In ¹H NMR spectroscopy, the chemical shifts of the alkyl protons can provide clues to the stereochemistry. For the analogous (Z)-2,3-dimethylmaleic acid, the two methyl groups are chemically equivalent and exhibit a single resonance. Similarly, for (Z)-2,3-dimethylpent-2-enedioic acid, the protons of the C2-methyl group and the C3-ethyl group would give rise to distinct signals with characteristic splitting patterns (a singlet for the methyl and a quartet and triplet for the ethyl group).

However, the most powerful NMR technique for elucidating the stereochemistry of tetrasubstituted alkenes is the Nuclear Overhauser Effect (NOE). NOE is observed between protons that are close in space, regardless of whether they are connected through bonds. For the (Z)-isomer, an NOE would be expected between the protons of the C2-methyl group and the methylene (B1212753) protons of the C3-ethyl group, as these groups are on the same side of the double bond. Conversely, the absence of such a cross-peak in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would suggest the (E)-configuration.

Carbon-13 NMR (¹³C NMR) spectroscopy is also a valuable tool. The chemical shifts of the carboxylic acid carbons and the olefinic carbons are influenced by the stereochemistry of the molecule. The steric compression between the cis-oriented carboxylic acid groups and alkyl substituents in the (Z)-isomer can lead to a shielding effect, causing the respective carbon signals to appear at a higher field (lower ppm value) compared to the (E)-isomer.

X-ray crystallography provides the most unambiguous determination of stereochemistry. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, confirming the cis relationship of the highest priority substituents. For instance, the crystal structure of 2,3-dimethylmaleic anhydride (B1165640), a direct precursor to the diacid, unequivocally confirms the cis-disposition of the methyl groups.

Table 1: Expected NMR Spectroscopic Data for this compound (Note: These are estimated values based on analogous compounds and general NMR principles, as direct experimental data is not available.)

| Nucleus | Expected Chemical Shift (ppm) | Key Correlation for (Z)-isomer |

| ¹H | ~1.8-2.2 (singlet, 3H, CH ₃) | NOE correlation with CH ₂ of the ethyl group |

| ¹H | ~2.2-2.6 (quartet, 2H, CH ₂CH₃) | NOE correlation with CH ₃ group |

| ¹H | ~1.0-1.3 (triplet, 3H, CH₂CH ₃) | |

| ¹³C | ~165-175 (C=O) | Shielded compared to the E-isomer |

| ¹³C | ~130-140 (C=C) | |

| ¹³C | ~15-20 (CH₃) | |

| ¹³C | ~20-25 (CH₂CH₃) | |

| ¹³C | ~12-16 (CH₂CH₃) |

Conformational Preferences and Dynamics in Enedioic Systems

The conformational landscape of this compound is largely dictated by the orientation of the two carboxylic acid groups relative to the plane of the double bond. The presence of the rigid C=C bond restricts free rotation, but significant conformational flexibility arises from the rotation around the C-C single bonds connecting the carboxylic groups to the olefinic carbons.

In systems analogous to maleic acid, the two carboxylic acid groups can adopt various conformations. A key feature of (Z)-enedioic acids is the potential for the two carboxyl groups to be nearly coplanar with the C=C double bond, which is often stabilized by intramolecular hydrogen bonding. However, steric repulsion between the bulky substituents can force the carboxyl groups to twist out of the plane.

Computational studies on maleic acid have shown that the planar conformation, stabilized by an intramolecular hydrogen bond, is a low-energy state. For this compound, the steric clash between the C2-methyl group and the C1-carboxylic acid, and between the C3-ethyl group and the C4-carboxylic acid, would be significant. This steric strain likely leads to a non-planar arrangement of the carboxylic acid groups with respect to the double bond to minimize repulsive interactions. The molecule would likely exist as a dynamic equilibrium of various twisted conformers.

Analysis of Steric Effects on Molecular Geometry and Reactivity in Related Structures

Steric effects play a crucial role in shaping the molecular geometry and influencing the reactivity of this compound and its analogues. wikipedia.org The presence of four substituents on the double bond creates a sterically crowded environment.

The crystal structure of 2,3-dimethylmaleic anhydride reveals significant steric strain. researchgate.net This strain is expected to be even more pronounced in the diacid form, where the carboxylic acid groups are larger than the anhydride ring structure. The steric repulsion between the adjacent methyl and ethyl groups and the carboxylic acid functions will likely lead to distortions in the bond angles from their ideal values. For instance, the C-C=C bond angles may deviate from the ideal 120° for sp² hybridized carbons to accommodate the bulky groups.

This steric hindrance has a profound impact on the molecule's reactivity. For example, reactions that require nucleophilic attack at the carbonyl carbon of the carboxylic acid would be sterically hindered. Similarly, reactions involving the double bond, such as addition reactions, would be slower compared to less substituted alkenes. The bulky substituents effectively shield the π-system of the double bond from attacking reagents.

Table 2: Comparison of Steric Effects in Maleic Acid Analogues

| Compound | Substituents at C2, C3 | Relative Steric Hindrance | Expected Impact on Reactivity |

| Maleic Acid | H, H | Low | Double bond and carboxyl groups are relatively accessible. |

| (Z)-2,3-Dimethylmaleic Acid | CH₃, CH₃ | High | Significant shielding of the double bond and carboxyl groups. |

| This compound | CH₃, CH₂CH₃ | Very High | Increased steric bulk from the ethyl group further reduces reactivity. |

Hydrogen Bonding Interactions and Their Influence on Conformation in Diacid Analogues

A defining characteristic of (Z)-dicarboxylic acids like maleic acid is the formation of a strong intramolecular hydrogen bond. quora.com This interaction occurs between the acidic proton of one carboxyl group and the carbonyl oxygen of the other, forming a pseudo-seven-membered ring. This intramolecular hydrogen bond has a significant influence on the molecule's conformation and chemical properties.

In this compound, a similar strong intramolecular hydrogen bond is expected to be a dominant feature in non-polar solvents and in the gas phase. This hydrogen bond would favor a conformation where the two carboxylic acid groups are oriented towards each other. The presence of this bond can be confirmed by IR spectroscopy, where it leads to a characteristic broadening and shifting of the O-H stretching frequency to lower wavenumbers. In ¹H NMR, the proton involved in the strong intramolecular hydrogen bond would appear as a significantly downfield-shifted, broad singlet.

The strength of this hydrogen bond stabilizes the conjugate base after the first deprotonation, making the first acidic proton of maleic acid and its analogues significantly more acidic than the second one. quora.comstackexchange.com The monoanion is stabilized by the strong intramolecular hydrogen bond formed between the remaining carboxylic acid proton and the carboxylate anion. mdpi.com

However, in polar, protic solvents such as water, intermolecular hydrogen bonding with solvent molecules can compete with and disrupt the intramolecular hydrogen bond. echemi.com In such environments, the carboxylic acid groups may preferentially form hydrogen bonds with the solvent molecules, leading to a different set of preferred conformations.

Advanced Spectroscopic Characterization for Structural Elucidation of Z 2,3 Dimethylpent 2 Enedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (Z)-2,3-dimethylpent-2-enedioic acid, both ¹H and ¹³C NMR provide indispensable data for confirming its constitution and stereochemistry.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The acidic protons of the two carboxylic acid groups are expected to be highly deshielded, appearing as a very broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm. libretexts.orglibretexts.org This significant downfield shift is characteristic of protons involved in strong hydrogen bonding, as carboxylic acids often exist as dimers in solution. orgchemboulder.com

The protons of the two methyl groups attached to the double bond would appear as distinct singlets. Due to the (Z) configuration, these methyl groups are in different chemical environments relative to the carboxylic acid groups, leading to slightly different chemical shifts. Protons on carbons adjacent to a carbonyl group are typically found in the 2-3 ppm range. libretexts.org The olefinic protons in unsaturated fatty acids generally appear in the 5.2–5.5 ppm region, though in this fully substituted alkene, there are no olefinic protons. nih.gov The signals from the methylene (B1212753) and terminal methyl protons of the ethyl group at the C3 position are expected in the upfield region, with the methylene protons showing a quartet splitting pattern and the terminal methyl protons a triplet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| C2-CH₃ | ~2.1 | Singlet |

| C3-CH₃ | ~1.9 | Singlet |

| -CH₂- (ethyl group at C4) | ~2.4 | Quartet |

| -CH₃ (ethyl group at C5) | ~1.1 | Triplet |

¹³C NMR spectroscopy maps the carbon framework of a molecule. The carbonyl carbons of the dicarboxylic acid groups are highly deshielded and are expected to resonate in the 165-180 ppm range. libretexts.org The two olefinic carbons of the C=C double bond would also produce distinct signals in the 120-140 ppm region, typical for α,β-unsaturated systems. cdnsciencepub.com The chemical shifts of these carbons are influenced by the electron-withdrawing nature of the adjacent carbonyl groups. The carbons of the two methyl groups attached to the double bond, as well as the ethyl group carbons, would appear in the more shielded, upfield region of the spectrum (typically < 40 ppm).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-COOH) | 168 - 175 |

| C2 (Olefinic) | 130 - 140 |

| C3 (Olefinic) | 135 - 145 |

| C4 (-CH₂-) | ~30 |

| C5 (-CH₃) | ~14 |

| C2-CH₃ | ~20 |

| C3-CH₃ | ~18 |

| C-enedioic (-COOH) | 168 - 175 |

Infrared (IR) Spectroscopy in Functional Group Identification and Vibrational Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum is dominated by absorptions characteristic of the carboxylic acid and alkene moieties.

A key feature is the extremely broad O-H stretching absorption from the carboxylic acid's hydrogen-bonded dimers, which typically spans from 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org This band is a hallmark of carboxylic acids and often overlaps with C-H stretching vibrations. libretexts.org The C=O stretching vibration of the α,β-unsaturated carboxylic acid will give rise to a very strong and sharp absorption band, expected in the region of 1690-1720 cm⁻¹. orgchemboulder.comlibretexts.org Conjugation with the C=C double bond typically shifts the C=O absorption to a lower wavenumber compared to a saturated carboxylic acid. youtube.com

The C=C double bond stretch is expected to appear around 1640-1680 cm⁻¹. The C-O stretching and O-H bending vibrations from the carboxyl group will also be present, typically in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively. libretexts.org

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1690 - 1720 | Strong, Sharp |

| Alkene | C=C Stretch | 1640 - 1680 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Carboxylic Acid | O-H Bend | 1395 - 1440 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. The molecular formula for this compound is C₇H₁₀O₄, giving it a molecular weight of approximately 158.15 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined, further confirming the elemental composition.

The fragmentation of dicarboxylic acids under mass spectrometry can be complex. Common fragmentation pathways involve the loss of small, stable neutral molecules. For this compound, the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation could include:

Loss of a hydroxyl radical (-OH, 17 amu): leading to an [M-17]⁺ ion.

Loss of water (-H₂O, 18 amu): resulting in an [M-18]⁺ peak, especially common in compounds with acidic protons.

Loss of a carboxyl group (-COOH, 45 amu): giving an [M-45]⁺ ion.

Loss of carbon dioxide (-CO₂, 44 amu): after rearrangement, leading to an [M-44]⁺ peak.

Tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis by isolating a specific ion and inducing further fragmentation to probe its structure. nih.govoup.com

X-ray Diffraction Analysis for Precise Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles for this compound.

The analysis would unequivocally confirm the (Z)-stereochemistry by showing the two carboxylic acid groups on the same side of the C=C double bond. Furthermore, it would reveal the solid-state conformation of the molecule and the nature of its intermolecular interactions. It is expected that the molecules would form extensive networks of hydrogen bonds between the carboxylic acid groups of adjacent molecules, a common feature in the crystal structures of dicarboxylic acids like maleic acid. cambridge.orgscite.ai This hydrogen bonding dictates the crystal packing and influences the material's physical properties. researchgate.net Studies on maleic acid have shown that it can exhibit polymorphism, where different crystal packing arrangements are possible, and a similar phenomenon could be investigated for its derivatives. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in Enedioic Systems

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the α,β-unsaturated dicarboxylic acid system. This conjugated system gives rise to a strong π → π* electronic transition, which is expected to result in an absorption maximum (λmax) in the UV region, likely between 210-240 nm. researchgate.net

The position of the λmax can be estimated using the Woodward-Fieser rules for α,β-unsaturated carbonyl compounds. jove.com The base value for an acyclic α,β-unsaturated carboxylic acid or ester is approximately 208 nm. The presence of two alkyl substituents at the α- and β-positions of the double bond would each contribute to a bathochromic shift (a shift to a longer wavelength). An α-alkyl group adds approximately 10 nm, and a β-alkyl group adds approximately 12 nm. youtube.com Therefore, a predicted λmax would be in the range of 230 nm (208 + 10 + 12). The solvent used for the analysis can also influence the position of the absorption maximum.

Theoretical and Computational Investigations of Z 2,3 Dimethylpent 2 Enedioic Acid

Quantum Chemical Calculations for Prediction of Electronic Structure and Chemical Reactivity

There are no specific studies available that detail quantum chemical calculations performed on (Z)-2,3-dimethylpent-2-enedioic acid. Such calculations would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods to determine the molecule's electronic structure, including orbital energies (HOMO/LUMO), electron density distribution, and electrostatic potential. These results are instrumental in predicting the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack. However, without dedicated research, data on these properties for this compound remains unavailable.

Conformational Landscape Analysis Using Density Functional Theory (DFT)

A conformational landscape analysis of this compound using Density Functional Theory (DFT) has not been reported in the scientific literature. A typical DFT study would explore the potential energy surface of the molecule by rotating its single bonds to identify stable conformers and the energy barriers between them. This analysis provides insight into the molecule's flexibility and the predominant shapes it adopts in different environments. For this compound, information regarding its various conformers, their relative energies, and the transition states connecting them is not currently available.

Mechanistic Insights into Chemical Reactions via Ab Initio and DFT Modeling

There is no published research that provides mechanistic insights into the chemical reactions of this compound using ab initio or DFT modeling. These computational methods are powerful tools for mapping out reaction pathways, identifying transition states, and calculating activation energies. Such studies would elucidate how this compound participates in chemical transformations, for instance, in reactions involving its carboxylic acid groups or its carbon-carbon double bond. The absence of these studies means that the mechanisms of reactions involving this specific molecule have not been computationally modeled and detailed.

Molecular Dynamics Simulations for Elucidating Dynamic Behavior in Solution or Condensed Phases

Molecular dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time, including their interactions with solvent molecules and their conformational changes in solution or condensed phases. A search of the available literature indicates that no MD simulations have been performed for this compound. Therefore, there is no data on its behavior in different solvents, its solvation structure, or its dynamic properties such as diffusion coefficients and radial distribution functions, which would typically be obtained from such simulations.

Biological Activity and Mechanistic Studies of Z 2,3 Dimethylpent 2 Enedioic Acid in in Vitro Systems

Antimicrobial Activity Investigations in In Vitro Models

No studies were found that investigated the antimicrobial activity of (Z)-2,3-dimethylpent-2-enedioic acid against any bacteria, fungi, or other microorganisms in in vitro models.

Anticancer Activity Research in In Vitro Cell Lines

There is no published research on the anticancer or cytotoxic effects of this compound in any in vitro cancer cell line models.

Elucidation of Molecular Mechanisms of Action in In Vitro Biological Contexts

Due to the lack of studies on its biological activity, no research has been conducted to elucidate the molecular mechanisms of action of this compound in any biological context.

Comparative Biological Studies with Related Organic Acid Analogues

No comparative biological studies featuring this compound and its related organic acid analogues were identified in the scientific literature.

Derivatization and Synthesis of Modified Analogues of Z 2,3 Dimethylpent 2 Enedioic Acid

Strategies for Carboxyl Group Derivatization (e.g., Esterification, Amidation, Anhydride (B1165640) Formation)

The presence of two carboxyl groups provides ample opportunity for derivatization, leading to the formation of esters, amides, and anhydrides, thereby modulating the compound's polarity, solubility, and reactivity.

Esterification: The conversion of the carboxylic acid groups to esters is a fundamental derivatization strategy. Given the steric hindrance around the carboxylic acid moieties due to the adjacent methyl groups and the trisubstituted nature of the double bond, direct Fischer esterification with alcohols under acidic catalysis may proceed slowly or require harsh conditions. To overcome this, more potent esterification methods are often employed.

One common approach involves the use of activating agents. For instance, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acids, facilitating attack by an alcohol, even sterically hindered ones. nih.gov Another strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an alcohol.

The choice of alcohol can significantly influence the properties of the resulting ester. Simple alkyl esters can enhance lipophilicity, while functionalized alcohols can be used to introduce new reactive handles or specific functionalities.

Table 1: Representative Esterification Methods for Hindered Carboxylic Acids

| Method | Reagents | Typical Conditions | Remarks |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat, often with removal of water | May be inefficient for sterically hindered acids. |

| Carbodiimide Coupling | Alcohol, EDC, DMAP (catalyst) | Room temperature, inert solvent (e.g., CH₂Cl₂) | Mild conditions, suitable for sensitive substrates. nih.gov |

Amidation: Similar to esterification, amidation introduces an amide bond, which can significantly alter the hydrogen bonding capabilities and conformational flexibility of the resulting molecule. Direct condensation of (Z)-2,3-dimethylpent-2-enedioic acid with amines is generally inefficient and requires high temperatures.

More effective amidation is achieved using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or EDC, often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an active ester intermediate that readily reacts with a primary or secondary amine. acs.org This method is broadly applicable and allows for the synthesis of a wide range of amides under mild conditions.

Anhydride Formation: Intramolecular dehydration of this compound to form a cyclic anhydride is not feasible due to the trans orientation of the carboxyl groups relative to the double bond. However, intermolecular anhydride formation is possible. Heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride, can lead to the formation of a symmetrical anhydride. libretexts.org Alternatively, reaction with an acid chloride can yield a mixed anhydride. Cyclic anhydrides can be synthesized from the corresponding saturated dicarboxylic acids (2,3-dimethylsuccinic acid) by heating, often with a dehydrating agent. nih.govresearchgate.net

Chemical Modifications of the Unsaturated Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the two adjacent carboxyl groups. This electronic nature dictates its reactivity towards various chemical modifications.

The tetrasubstituted nature of the double bond also presents significant steric hindrance, which can influence the feasibility and outcome of addition reactions.

Electrophilic Addition: In contrast to electron-rich alkenes, the double bond in this compound and its derivatives is generally unreactive towards common electrophiles like halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) under standard conditions. chemistrystudent.comchemistrysteps.com The electron-withdrawing carboxyl groups deactivate the double bond towards electrophilic attack.

Nucleophilic Addition: The electron-deficient nature of the double bond makes it susceptible to nucleophilic attack, a reaction characteristic of α,β-unsaturated carbonyl compounds known as conjugate or Michael addition. youtube.comrsc.org Strong nucleophiles can add to the β-carbon, leading to the formation of a saturated derivative after protonation. However, the steric hindrance from the four substituents on the double bond can make this reaction challenging.

Reduction: Catalytic hydrogenation of the double bond can be achieved, although it may require more forcing conditions (higher pressure and/or more active catalysts) compared to less substituted alkenes due to steric hindrance. This would yield the corresponding 2,3-dimethylpentanedioic acid.

Introduction of Diverse Substituents to Systematically Alter Molecular Architecture

The synthesis of analogues with diverse substituents allows for a systematic investigation of structure-activity relationships. Substituents can be introduced at various positions on the parent molecule, though modifications often begin with more readily available starting materials that are then used to construct the desired analogue.

For instance, variations in the alkyl groups at the 2- and 3-positions can be achieved by selecting appropriately substituted starting materials during the synthesis of the pent-2-enedioic acid backbone. Similarly, modifications to the ethyl group at the 3-position can be accomplished through synthetic routes that utilize different starting ketones or esters.

The introduction of functional groups onto the existing carbon skeleton of this compound itself is more challenging due to the relative inertness of the alkyl groups and the specific reactivity of the double bond and carboxyl groups.

Advanced Applications of Z 2,3 Dimethylpent 2 Enedioic Acid in Chemical Sciences

Role in Complex Organic Synthesis: An Unwritten Chapter

The intricate architecture of natural products and complex pharmaceuticals often necessitates the use of specialized molecular building blocks. These fragments provide a scaffold upon which chemists can elaborate to achieve a final target molecule. (Z)-2,3-dimethylpent-2-enedioic acid, with its defined stereochemistry and multiple functional groups, theoretically presents as a candidate for such a role. However, there is a conspicuous absence of published research demonstrating its successful incorporation into multi-step synthetic pathways.

As a Versatile Building Block in Multi-Step Synthesis

A versatile building block in organic synthesis is typically characterized by its ready availability, its ability to introduce specific structural motifs, and its predictable reactivity. While the synthesis of this compound can be envisaged through various established synthetic routes, its application as a cornerstone in the construction of more complex molecules is not described in the current body of scientific literature. No notable total syntheses or medicinal chemistry programs appear to have utilized this specific compound as a key intermediate.

Involvement in the Development of Novel Synthetic Methodologies

New synthetic methodologies are the lifeblood of chemical innovation, enabling the creation of molecules with greater efficiency and precision. The unique substitution pattern and stereochemistry of this compound could potentially lend itself to the development of novel transformations. For instance, its dicarboxylic acid functionality could be exploited in stereoselective cyclization reactions or as a chiral ligand in asymmetric catalysis. Nevertheless, a comprehensive search of the chemical literature does not yield any instances where this compound has been a subject or a tool in the development of new synthetic methods.

Potential in Materials Science and Polymer Chemistry: A Field of Speculation

The translation of molecular properties into macroscopic functions is the domain of materials science and polymer chemistry. Chiral molecules, in particular, are of immense interest for their ability to create materials with unique optical and recognition properties. While the inherent chirality and functionality of this compound make it an intriguing candidate for materials applications, its practical use in this field is yet to be realized.

Incorporation into Chiral Polymer Systems

Chiral polymers are at the forefront of materials research, with applications ranging from enantioselective separations to chiroptical devices. The diacid functionality of this compound provides a handle for its incorporation into polyester (B1180765) or polyamide backbones. The defined stereochemistry of the molecule could, in theory, impart a specific helical twist to the polymer chain, leading to materials with interesting chiroptical properties. However, there are no reports of the synthesis or characterization of polymers derived from this specific monomer.

Applications in Enantiodiscrimination and Sensing Systems

The ability to distinguish between enantiomers is crucial in pharmaceuticals, agrochemicals, and fragrance industries. Chiral selectors, often incorporated into sensing systems, are designed to interact differently with the two enantiomers of a chiral analyte. The stereochemically defined structure of this compound suggests its potential as a chiral discriminating agent. However, no research has been published on the development of sensors or other enantioselective platforms that utilize this molecule as the active recognition element.

Future Research Directions and Emerging Paradigms for Z 2,3 Dimethylpent 2 Enedioic Acid

Unexplored Synthetic Routes and Catalytic Innovations for Sustainable Production

The development of efficient and sustainable methods for the synthesis of (Z)-2,3-dimethylpent-2-enedioic acid is a primary area for future research. Current synthetic approaches are not well-documented, presenting an opportunity for significant innovation. Unexplored routes could prioritize green chemistry principles, atom economy, and the use of renewable feedstocks.

One promising avenue is the use of biocatalysis . Engineered enzymes, such as ene-reductases or carboxylases, could potentially be employed to construct the carbon skeleton with high stereoselectivity from bio-based precursors. This approach would offer mild reaction conditions and reduce the reliance on hazardous reagents.

Another area of interest is the application of C-H activation catalysis . Transition-metal catalysts could be designed to directly carboxylate a suitable hydrocarbon precursor, offering a more atom-economical route than traditional methods that often involve multiple steps of functional group interconversion.

Flow chemistry represents a further innovative approach. Continuous-flow reactors could enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity while enhancing safety and scalability.

| Synthetic Route | Catalyst Type | Potential Advantages | Key Research Challenges |

| Biocatalysis | Engineered Enzymes | High stereoselectivity, mild conditions, renewable feedstocks | Enzyme discovery and engineering, substrate scope |

| C-H Activation | Transition-Metal Complexes | High atom economy, direct functionalization | Catalyst design and selectivity, functional group tolerance |

| Flow Chemistry | Heterogeneous Catalysts | Enhanced process control, improved safety and scalability | Reactor design, catalyst stability and lifetime |

Advanced Mechanistic Investigations and Fine-Tuning of Reaction Pathways

A thorough understanding of the reaction mechanisms underpinning any newly developed synthetic routes will be crucial for their optimization. Advanced mechanistic investigations can provide insights into the elementary steps of a reaction, allowing for the rational design of more efficient catalysts and reaction conditions.

Computational modeling , particularly Density Functional Theory (DFT), can be a powerful tool for elucidating reaction pathways. DFT calculations can be used to map out the energy landscape of a reaction, identify transition states, and predict the effect of catalyst modifications on reaction outcomes.

In situ spectroscopic techniques , such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide real-time information about the species present in a reaction mixture. This can help to identify reaction intermediates and understand the kinetics of the reaction.

Kinetic studies , including the determination of reaction orders and activation parameters, can provide quantitative data on the factors that influence the reaction rate. This information is essential for fine-tuning reaction pathways to maximize yield and selectivity.

| Investigation Technique | Information Gained | Impact on Pathway Fine-Tuning |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries | Rational catalyst design, prediction of selectivity |

| In situ Spectroscopy | Identification of reaction intermediates | Optimization of reaction conditions to favor desired pathways |

| Kinetic Studies | Reaction orders, activation energies | Development of kinetic models for process optimization |

Novel Applications in Interdisciplinary Fields Beyond Current Scope

The unique chemical structure of this compound, featuring a dicarboxylic acid with a specific stereochemistry, suggests a range of potential applications in diverse interdisciplinary fields.

In polymer chemistry , it could serve as a novel monomer for the synthesis of polyesters and polyamides. The specific geometry of the double bond and the disposition of the carboxylic acid groups could impart unique thermal and mechanical properties to the resulting polymers.

The dicarboxylate functionality also makes it a candidate for use as a ligand in the construction of metal-organic frameworks (MOFs) . The rigidity of the backbone and the defined stereochemistry could lead to MOFs with interesting porous structures and potential applications in gas storage, separation, and catalysis.

Furthermore, it could be utilized as a chiral building block in the synthesis of more complex, high-value molecules such as pharmaceuticals or agrochemicals. The stereodefined core could be elaborated through various chemical transformations to access a wide range of target structures.

| Application Area | Potential Role of the Compound | Desired Properties and Research Focus |

| Polymer Chemistry | Monomer | Unique thermal and mechanical properties, biodegradability |

| Metal-Organic Frameworks | Organic Ligand | Porosity, catalytic activity, selective adsorption |

| Fine Chemical Synthesis | Chiral Building Block | Stereochemical control in complex molecule synthesis |

In-depth Structure-Activity Relationship (SAR) Studies for Biological Applications (in vitro)

The biological activity of this compound is currently unknown. However, its structure as a dicarboxylic acid suggests potential for interaction with biological targets such as enzymes or receptors. In-depth in vitro structure-activity relationship (SAR) studies would be a critical first step in exploring its therapeutic potential.

A hypothetical SAR study could involve the systematic modification of the molecule's structure to probe the importance of different functional groups for a hypothetical biological activity, for instance, as an inhibitor of a specific enzyme.

| Modification Site | Proposed Modification | Rationale for Modification |

| Carboxylic Acids | Esterification, Amidation | Investigate the role of charge and hydrogen bonding |

| Methyl Groups | Variation of alkyl chain length | Probe steric tolerance of the binding pocket |

| Alkene Backbone | Reduction, Isomerization to (E)-isomer | Assess the importance of rigidity and stereochemistry |

These studies would involve synthesizing a library of analogues and evaluating their activity in relevant in vitro assays. The data generated would provide valuable insights into the structural requirements for biological activity and guide the design of more potent and selective compounds.

Integration with Green Chemistry Principles and Sustainable Synthetic Methodologies

A forward-looking research program for this compound must be firmly rooted in the principles of green chemistry. This involves a holistic approach to chemical synthesis that minimizes environmental impact and maximizes resource efficiency.

The use of renewable feedstocks is a cornerstone of green chemistry. Research could focus on developing synthetic routes that start from biomass-derived platform chemicals.

Atom economy is another key principle. Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product, minimizing the generation of waste.

The selection of solvents and catalysts is also critical. The use of environmentally benign solvents, such as water or supercritical CO2, should be prioritized. Catalysts should be chosen for their high activity, selectivity, and recyclability.

| Green Chemistry Principle | Application in Synthesis | Potential Impact |

| Renewable Feedstocks | Use of biomass-derived starting materials | Reduced reliance on fossil fuels |

| Atom Economy | Design of addition and cycloaddition reactions | Minimization of chemical waste |

| Benign Solvents and Catalysts | Use of water, scCO2; recyclable catalysts | Reduced environmental pollution and process costs |

By integrating these principles into the research and development of this compound, it is possible to ensure that its future production and application are both economically viable and environmentally sustainable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.